5-Bromo-8-(chloromethyl)quinoline

Catalog No.
S12306367
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-8-(chloromethyl)quinoline

Product Name

5-Bromo-8-(chloromethyl)quinoline

IUPAC Name

5-bromo-8-(chloromethyl)quinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6H2

InChI Key

IBQLEPVRJLOBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CCl)Br

5-Bromo-8-(chloromethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 5-position and a chloromethyl group at the 8-position of the quinoline ring. This structure contributes to its unique chemical properties and potential biological activities. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Due to the presence of reactive halogen substituents. Key types of reactions include:

  • Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles, leading to modified quinoline derivatives.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions, which are valuable for synthesizing biaryl compounds.
  • Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to yield dihydroquinolines, depending on the reagents used .

5-Bromo-8-(chloromethyl)quinoline exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds with similar quinoline structures have shown a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation, often through mechanisms involving apoptosis induction and disruption of cellular signaling pathways .
  • Antimicrobial Properties: Some studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infectious diseases .
  • Enzyme Inhibition: The structure allows for interaction with various enzymes, potentially serving as an inhibitor in different biological pathways .

The synthesis of 5-Bromo-8-(chloromethyl)quinoline typically involves several key steps:

  • Bromination: The starting material, quinoline or its derivatives, is treated with bromine under controlled conditions to introduce the bromine atom at the 5-position.
  • Chloromethylation: The resulting brominated compound is then subjected to chloromethylation using chloromethyl methyl ether or similar reagents, introducing the chloromethyl group at the 8-position .
  • Purification: The final product is purified through methods such as recrystallization or column chromatography to achieve the desired purity levels.

5-Bromo-8-(chloromethyl)quinoline has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing new anticancer or antimicrobial agents.
  • Chemical Research: As a synthetic intermediate, it can be used in the preparation of more complex organic molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings .

Studies on interaction mechanisms reveal that 5-Bromo-8-(chloromethyl)quinoline can interact with various biological targets, including:

  • Enzymes: It may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.
  • DNA Binding: Some quinoline derivatives have been shown to intercalate into DNA, affecting replication and transcription processes .
  • Receptor Modulation: The compound might modulate receptor activity, influencing cellular responses and signaling pathways.

Several compounds share structural similarities with 5-Bromo-8-(chloromethyl)quinoline. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
5-BromoquinolineBromine at position 5Known for its anticancer properties
8-ChloroquinolineChlorine at position 8Exhibits strong antimicrobial activity
7-Bromo-8-chloroquinolineBromine at position 7 and chlorine at position 8Enhanced biological activity compared to others
6-MethoxyquinolineMethoxy group at position 6Potentially lower toxicity profiles

These compounds demonstrate varying degrees of biological activity and utility based on their structural modifications. The presence of both bromine and chloromethyl groups in 5-Bromo-8-(chloromethyl)quinoline may enhance its reactivity and biological interactions compared to its analogs.

Radical bromination plays a pivotal role in introducing halogen atoms to the quinoline scaffold. N-bromosuccinimide (NBS) has emerged as a dual-function reagent, acting as both a bromine source and oxidant in metal-free conditions [1] [3]. In tetrahydroquinoline systems, NBS initiates a cascade reaction involving:

  • Electrophilic bromination at activated aromatic positions
  • Radical dehydrogenation via hydrogen abstraction from saturated carbons
  • Secondary bromination at newly formed unsaturated sites [1] [4]

The radical pathway is evidenced by trapping experiments with 2,2,6,6-tetramethylpiperidine oxide (TEMPO), which suppresses product formation by scavenging bromine radicals [4]. This mechanism favors bromination at positions ortho and para to the nitrogen atom due to the electron-withdrawing effect of the pyridinic nitrogen, which directs radical attack to electron-deficient regions [3] [7].

Table 1: Bromination Efficiency in Quinoline Derivatives

SubstrateNBS EquivYield (%)Bromination Positions
Tetrahydroquinoline3.0785,7,8
8-Methylquinoline2.5825,6
5-Nitroquinoline4.0653,8

Data adapted from NBS-mediated bromination studies [1] [3]

The reaction proceeds through a chain propagation mechanism where NBS generates bromine radicals via homolytic cleavage under acidic conditions. These radicals abstract hydrogen atoms from the tetrahydroquinoline skeleton, creating carbon-centered radicals that subsequently undergo bromination [4] [7]. The dehydrogenation step converts the saturated six-membered ring into aromatic quinoline while maintaining bromine substitution patterns dictated by radical stability.

Electrophilic Substitution Dynamics in Chloromethyl Group Introduction

The introduction of chloromethyl groups at position 8 of the quinoline nucleus occurs through electrophilic aromatic substitution (EAS) mechanisms. The nitrogen atom in the heterocyclic ring exerts a strong meta-directing effect, making position 8 particularly reactive toward electrophiles in substituted quinolines [1] [6]. Chloromethylation typically employs chloromethyl methyl ether (MOMCl) or formaldehyde/hydrochloric acid mixtures under Friedel-Crafts conditions:

$$ \text{Quinoline} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{AlCl}3} \text{8-(chloromethyl)quinoline} $$

The reaction proceeds through formation of a chloromethyl carbocation ($$ \text{CH}_2\text{Cl}^+ $$), which attacks the electron-rich position para to the nitrogen atom. Steric effects from existing substituents (e.g., bromine at position 5) further direct the electrophile to position 8 through a combination of electronic and spatial factors [6].

Table 2: Directed Electrophilic Substitution Patterns

Directing GroupPositionElectrophile Affinity
-N= (quinoline)5,80.78 (relative)
-Brmeta0.65
-CH2Clpara0.42

The chloromethyl group's electron-withdrawing character subsequently deactivates the ring toward further electrophilic attack, making this substitution step crucial for controlling subsequent functionalization [1] [6]. Kinetic studies reveal second-order dependence on both quinoline and electrophile concentrations, consistent with a classical EAS mechanism involving arenium ion intermediates.

Computational Modeling of Transition States in Concurrent Halogenation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide critical insights into the synchronous bromination and chloromethylation processes. Key findings include:

  • Radical bromination transition states exhibit lower activation energies (ΔG‡ = 18.3 kcal/mol) compared to ionic pathways (ΔG‡ = 24.7 kcal/mol) [4] [7]
  • Chloromethyl carbocation formation shows strong solvent dependence, with dielectric constants >30 dramatically stabilizing transition states
  • Non-covalent interactions between bromine substituents and approaching electrophiles reduce steric congestion at position 8

Table 3: Computed Activation Parameters

ProcessΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Radical bromination18.316.8-12.4
Electrophilic chloromethylation22.120.3-15.7
Concerted halogenation26.424.9-18.2

Molecular dynamics simulations reveal a bifurcated reaction pathway where bromine radical generation and chloromethyl carbocation formation occur simultaneously on picosecond timescales [4] [7]. The nitrogen atom's lone pair participates in stabilizing partial positive charges during electrophilic attack, while adjacent bromine atoms create electron-deficient regions that accelerate radical recombination.

Quinoline-Polypharmacophore Conjugation Techniques

The molecular hybridization approach represents a sophisticated strategy for enhancing the bioactivity of quinoline derivatives through the strategic combination of multiple pharmacophores. This technique has emerged as a powerful tool for developing multitarget therapeutic agents with improved efficacy and reduced resistance development [1] [2].

The fundamental principle underlying quinoline-polypharmacophore conjugation involves the systematic fusion of the quinoline core with complementary bioactive scaffolds to create hybrid molecules that can simultaneously interact with multiple biological targets. Novel eighteen quinoline derivatives have been designed and synthesized as epidermal growth factor receptor tyrosine kinase inhibitors using this approach, demonstrating considerable cytotoxic activity with half-maximal inhibitory concentration values spanning from 0.06 to 1.12 micromolar [1].

Conjugation StrategyPharmacophore ComponentsBioactivity EnhancementMechanism
Quinoline-Triazole ConjugatesQuinoline + Triazole + LinkerAntiplasmodial activity (IC₅₀: 0.26 μM)Dual target inhibition
Quinoline-Piperazine HybridsQuinoline + Piperazine + SubstituentsAntimalarial activity (IC₅₀: 0.85 μg/mL)pH trapping in food vacuole
Quinoline-Hydrazone ConjugatesQuinoline + Hydrazone + Aromatic ringsCytotoxic/Leishmanicidal activityFe³⁺ chelation
Quinoline-Steroid HybridsQuinoline + Steroid backboneProtein aggregation inhibitionAβ aggregation inhibition

The most promising conjugation strategies involve the integration of quinoline with triazole moieties, which has yielded compounds with exceptional antiplasmodial activity. A quinoline-triazole hybrid exhibited an half-maximal inhibitory concentration value of 0.26 ± 0.03 micromolar against chloroquine-resistant Plasmodium falciparum W2 strain, demonstrating superior activity compared to conventional antimalarials [2].

Advanced conjugation techniques include the development of quinoline-ciprofloxacin hybrids, where the piperazine ring present at the C7 position of the quinoline nucleus of ciprofloxacin was substituted with various heterocyclic moieties. The most active compound demonstrated half-maximal inhibitory concentration values of 13.52 ± 0.2 nanomolar and 30.64 ± 1.07 nanomolar against chloroquine-sensitive Plasmodium falciparum 3D7 and chloroquine-resistant Plasmodium falciparum W2 respectively [2].

Position-Specific Side Chain Modifications for Target Engagement

Position-specific modifications of the quinoline scaffold represent a critical strategy for optimizing target engagement and enhancing bioactivity. Strategic modifications at specific positions of the quinoline ring system can dramatically alter pharmacological properties and target selectivity [3] [4].

The most significant position for bioactivity enhancement is position 4, where the introduction of amino side chains has been shown to be crucial for antiproliferative activity. The length of the alkylamino side chain moiety significantly influences antiproliferative potency, with derivatives containing two methylene units demonstrating optimal activity [5]. The distance between the hydrophobic moiety and the basic nitrogen atom must be at least 5 Angstroms for highly active compounds in multidrug resistance reversal applications [4].

Position 2 modifications have demonstrated superior efficacy compared to position 4 substitutions in several biological systems. Chemicals with a side chain at position 2 of the quinoline ring exhibit enhanced activity compared to those with position 4 modifications. The compound 2,2'-biquinoline demonstrated exceptional inhibition of prion protein formation at 0.003 micromolar, representing the minimum half-maximal inhibitory concentration dose observed [6].

PositionModification TypeBioactivity ImpactStructure-Activity Relationship
Position 2Side chain substitutionEnhanced activity vs position 4More effective than position 4 substitution
Position 3Carboxylic acid/ester groupsEssential for antibacterial activityRequired for quinolone activity
Position 4Amino side chainsCrucial for bioactivityLength affects potency (2 CH₂ units optimal)
Position 5Halogen/nitro substitutionsCytotoxic activity enhancementElectron-withdrawing groups enhance activity

Position 5 modifications, particularly bromination and nitration, have demonstrated significant impact on cytotoxic activity. The compound 5-bromo-8-aminoquinoline showed strong inhibition of human nucleoside triphosphate diphosphohydrolase with an half-maximal inhibitory concentration value of 1.97 micromolar [7]. The incorporation of electron-withdrawing groups at position 5 enhances activity through electronic modulation of the quinoline ring system [7].

Position 7 modifications with alkoxy and piperazine groups facilitate enhanced solubility and bioavailability. Preliminary structure-activity relationship analysis suggests that bulky substituents at position 7 facilitate antiproliferative activity, with the presence of amino side-chain substituents further enhancing this activity [5].

Chelation-Enhanced Bioavailability in Metal-Complexed Derivatives

The chelation properties of quinoline derivatives, particularly 8-hydroxyquinoline and its analogs, represent a fundamental mechanism for enhancing bioavailability and therapeutic efficacy through metal complex formation [8] [9].

8-Hydroxyquinoline serves as a potent chelator that can restore metal balance and be useful for the treatment of metal-related diseases. The compound is the only isomer among seven monohydroxyquinolines capable of forming complexes with divalent metal ions through bidentate chelation involving both nitrogen and oxygen atoms [8].

The chelation mechanism involves the formation of stable complexes with various metal ions through specific stoichiometric ratios. Divalent cations such as magnesium, calcium, copper, zinc, iron, and cobalt can be bound by quinolines, creating chelates with metal to ligand stoichiometry ratios of 1:1 or 1:2. Trivalent cations including aluminum and ferric iron generate complexes with stoichiometry ratios of 1:1, 1:2, or 1:3 [10].

Metal IonChelation ModeStoichiometryBioavailability EnhancementTherapeutic Application
Fe³⁺Bidentate (N,O)1:1, 1:2, 1:3Iron chelation therapyAnticancer/Antimalarial
Cu²⁺Bidentate (N,O)1:1, 1:2Antimicrobial activity enhancementAntimicrobial
Zn²⁺Bidentate (N,O)1:1, 1:2Fluorescent sensing applicationsBiosensors
Mn²⁺Bidentate (N,O)1:1, 1:2Antioxidant activityAntioxidant therapy

Iron chelation represents the most therapeutically significant application of quinoline metal complexes. Polyaminoquinoline iron chelators have been developed for vectorization of antiproliferative agents, with the most promising compound HQ1-44 demonstrating high complexation capacity with iron while forming much weaker complexes with other cations, indicating high selectivity [9].

The chelation-enhanced approach has demonstrated particular efficacy in antimicrobial applications. Metal complexes of quinoline derivatives have revealed antimicrobial activity equivalent to or greater than the parent quinolines, with the newly prepared complexes showing enhanced activity compared to their free ligands [11].

Advanced chelation strategies include the development of dual-responsive quinolinium prodrugs that harness both chelating sites of 8-hydroxyquinoline. These compounds demonstrate improved cancer cell selectivity through enhanced mitochondrial targeting and increased glucose transporter-mediated cellular uptake [12].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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